1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-(naphthalen-2-yloxy)ethanone
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Overview
Description
1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-(naphthalen-2-yloxy)ethanone is a complex organic compound featuring a thiazepane ring, a dimethylamino group, and a naphthalen-2-yloxy moiety
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as naphthalen-2-ol, dimethylamine, and 1,4-thiazepane.
Stepwise Synthesis:
Industrial Production Methods: Industrial production may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, solvents, and temperature control to ensure efficient reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazepane ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Chemistry:
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology and Medicine:
Pharmacological Studies: Investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Antimicrobial Activity: Studied for its potential antimicrobial properties due to the presence of the thiazepane ring.
Industry:
Material Science:
Mechanism of Action
The mechanism by which 1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-(naphthalen-2-yloxy)ethanone exerts its effects is primarily through its interaction with biological targets. The dimethylamino group can form hydrogen bonds and ionic interactions with enzymes or receptors, while the naphthalen-2-yloxy moiety can engage in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
1-(3-(Aminomethyl)-1,4-thiazepan-4-yl)-2-(naphthalen-2-yloxy)ethanone: Similar structure but with an aminomethyl group instead of a dimethylamino group.
1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-(phenoxy)ethanone: Similar structure but with a phenoxy group instead of a naphthalen-2-yloxy group.
Uniqueness:
- The presence of the naphthalen-2-yloxy group provides unique π-π stacking capabilities, enhancing its interaction with aromatic amino acids in proteins.
- The dimethylamino group increases its solubility and potential for forming hydrogen bonds, making it a versatile compound in medicinal chemistry.
This detailed overview provides a comprehensive understanding of 1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-(naphthalen-2-yloxy)ethanone, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
1-[3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl]-2-naphthalen-2-yloxyethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2S/c1-21(2)13-18-15-25-11-5-10-22(18)20(23)14-24-19-9-8-16-6-3-4-7-17(16)12-19/h3-4,6-9,12,18H,5,10-11,13-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AICCGDZRYXWLAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CSCCCN1C(=O)COC2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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